![molecular formula C12H14N2O3 B2618307 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2097868-13-6](/img/structure/B2618307.png)
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a structural analog in drug design.
Preparation Methods
The synthesis of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. One common synthetic route starts with 4R-hydroxy-l-proline as a chiron. The process involves attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .
Chemical Reactions Analysis
3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound acts by binding to γ-amino butyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one include:
Baclofen: A muscle relaxant and antispastic agent.
Pregabalin: Used to treat neuropathic pain and epilepsy.
Properties
IUPAC Name |
1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIPFEPXSUCXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
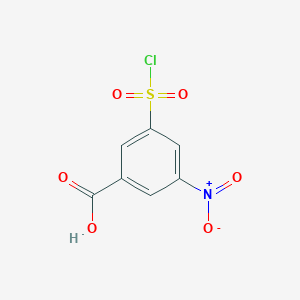
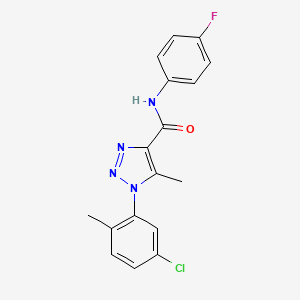
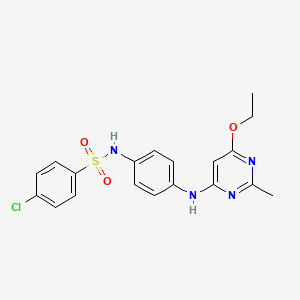
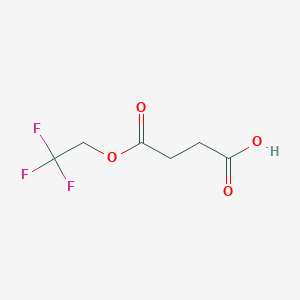
![N'-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2618231.png)
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2618234.png)
![8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2618235.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2618238.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2618241.png)

![2,4,6-trimethyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2618243.png)
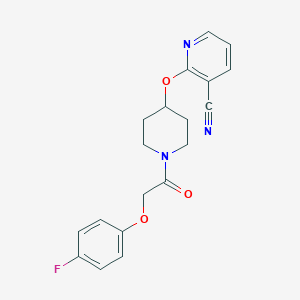
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)
